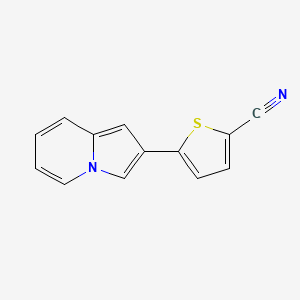![molecular formula C9H14S6 B15170514 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane CAS No. 880499-97-8](/img/structure/B15170514.png)
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane is a chemical compound characterized by the presence of multiple sulfur atoms and thiirane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane typically involves the reaction of thiirane derivatives with dithiolane compounds. The reaction conditions often include the use of bases and solvents such as acetonitrile (MeCN) to facilitate the formation of the desired product . The specific synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved may include redox reactions and nucleophilic attacks, depending on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane include:
Thiiranes: Compounds containing a three-membered ring with one sulfur atom.
Thietanes: Four-membered sulfur-containing heterocycles.
Dithiolanes: Five-membered rings with two sulfur atoms.
Uniqueness
The uniqueness of this compound lies in its combination of thiirane and dithiolane rings, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
880499-97-8 |
|---|---|
Formule moléculaire |
C9H14S6 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
4,5-bis(thiiran-2-ylmethylsulfanyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H14S6/c1-6(10-1)3-12-8-9(15-5-14-8)13-4-7-2-11-7/h6-9H,1-5H2 |
Clé InChI |
LTRLEDOMGRYBEU-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)CSC2C(SCS2)SCC3CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


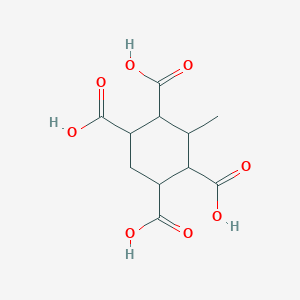
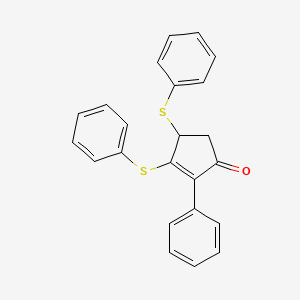
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
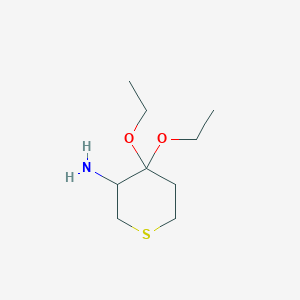
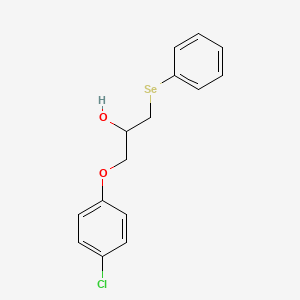

![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
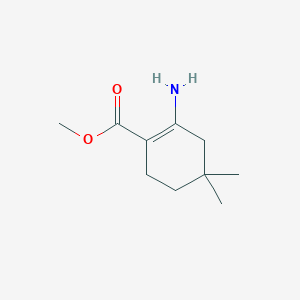
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
